1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a chlorinated phenoxy group, a piperidine ring, and a propanol moiety. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The chlorinated phenol is then reacted with epichlorohydrin under basic conditions to form the corresponding epoxide.
Nucleophilic Substitution: The epoxide is opened by nucleophilic attack from 4-methylpiperidine, resulting in the formation of the desired propanol derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the dechlorinated alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3,5-dimethylphenoxy)-2-propanol: Lacks the piperidine ring, making it less complex.
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol hydrochloride: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
1-(4-Bromo-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride: Bromine atom instead of chlorine, which can affect reactivity and biological activity.
Uniqueness
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-12-4-6-19(7-5-12)10-15(20)11-21-16-8-13(2)17(18)14(3)9-16;/h8-9,12,15,20H,4-7,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRINEWKGKLRIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=C(C(=C2)C)Cl)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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